2-硝基-9H-呫吨-9-酮

描述

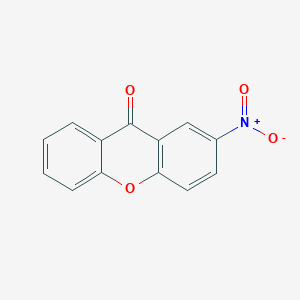

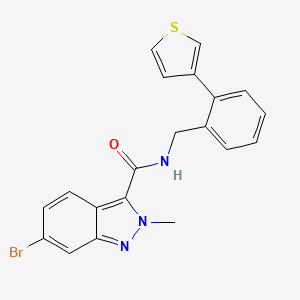

2-nitro-9H-xanthen-9-one is a useful research compound. Its molecular formula is C13H7NO4 and its molecular weight is 241.202. The purity is usually 95%.

BenchChem offers high-quality 2-nitro-9H-xanthen-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-9H-xanthen-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

呫吨类化合物,包括2-硝基-9H-呫吨-9-酮,因其潜在的抗癌作用而受到关注。 研究人员已经探索了它们对各种癌细胞系的细胞毒性作用,包括肺癌(A549 细胞) 。研究这种活性背后的机制并优化其效力可能导致新的癌症治疗方法。

抗氧化特性

呫吨类化合物由于其清除自由基的能力而表现出抗氧化特性。 这些化合物可能有助于细胞抵抗氧化应激,而氧化应激与衰老、神经退行性疾病和炎症相关疾病有关 。进一步的研究可以探索 2-硝基-9H-呫吨-9-酮所影响的特定抗氧化途径。

抗炎作用

炎症在各种疾病中起着至关重要的作用。呫吨类化合物,包括我们感兴趣的化合物,已证明具有抗炎潜力。 研究人员已经调查了它们对炎症途径的影响,例如 NF-κB 和 COX-2 。了解这些机制可以为炎症性疾病的治疗策略提供信息。

抗菌活性

呫吨类化合物具有抗菌特性,使其在对抗传染病方面具有重要意义。 研究人员已经探索了它们对细菌、真菌和病毒的作用 。评估 2-硝基-9H-呫吨-9-酮对特定病原体的功效可以指导其在抗菌治疗中的应用。

酶抑制:α-葡萄糖苷酶

呫吨类化合物已被研究为潜在的 α-葡萄糖苷酶抑制剂。 这些酶在碳水化合物代谢中起作用,与管理糖尿病有关 。关于 2-硝基-9H-呫吨-9-酮抑制效果的研究可能有助于抗糖尿病药物的开发。

神经保护特性

鉴于呫吨类化合物的含氧杂环性质,它们可能会影响神经健康。 一些研究表明神经保护作用,包括在阿尔茨海默病中的潜在应用 。研究 2-硝基-9H-呫吨-9-酮与神经通路之间的相互作用可能会产生有价值的见解。

安全和危害

未来方向

作用机制

Target of Action

Xanthones, the class of compounds to which 2-nitro-9h-xanthen-9-one belongs, have been reported to exhibit a wide range of biological activities . These activities suggest that xanthones interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

For instance, some xanthones have been found to inhibit enzymes, modulate receptor activity, and affect gene expression . The exact mechanisms by which 2-nitro-9H-xanthen-9-one interacts with its targets would require further investigation.

Biochemical Pathways

For example, some xanthones have been found to modulate the activity of enzymes involved in the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . These pathways lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate in xanthone biosynthesis .

Result of Action

Xanthones are known to have a variety of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anti-cancer activities . These effects suggest that xanthones, including potentially 2-nitro-9H-xanthen-9-one, can influence cellular processes in various ways.

属性

IUPAC Name |

2-nitroxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCNIDLJNJJHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2526882.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

![4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2526891.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)

![N-(2-methylpropyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2526894.png)

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)